molecular formula C14H16FNOS B2563780 [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone CAS No. 2327246-18-2

[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone

Cat. No. B2563780
CAS RN: 2327246-18-2
M. Wt: 265.35
InChI Key: QROXDXBSLRIXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone, also known as FPTM, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. FPTM is a cyclic compound that contains a cyclopropyl and thiomorpholine ring, with a fluorophenyl group attached to the cyclopropyl ring. In

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and mitochondria of cells and is involved in regulating calcium signaling, lipid metabolism, and protein folding. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes.
Biochemical and Physiological Effects:
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone can inhibit the proliferation of cancer cells and induce apoptosis. In addition, [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have analgesic effects in animal models of pain. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of the receptor in various biological processes. In addition, [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one of the limitations of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Finally, further research is needed to optimize the synthesis method of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone to improve its yield and solubility.

Synthesis Methods

The synthesis of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves the reaction of 1-(4-fluorophenyl)cyclopropylamine with thiomorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone. The yield of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

Scientific Research Applications

[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have potential in various research applications. One of the main areas of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is involved in a wide range of physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to selectively bind to the sigma-1 receptor, making it a useful tool for studying the receptor's function.

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNOS/c15-12-3-1-11(2-4-12)14(5-6-14)13(17)16-7-9-18-10-8-16/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROXDXBSLRIXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]thiomorpholine

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